(S)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol
Description
“(S)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol” is a chiral pyrrolidine derivative characterized by a five-membered saturated ring system with two fluorine atoms at the 4,4-positions, a benzyl substituent at the 1-position, and a hydroxymethyl group at the 2-position in the S-configuration.
Properties
IUPAC Name |
[(2S)-1-benzyl-4,4-difluoropyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)6-11(8-16)15(9-12)7-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQLZEMKQFOLDT-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC1(F)F)CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Amine-Alkylation Reactions
A common approach involves cyclizing γ-aminoketones or γ-aminoalcohols. For example, reacting a difluorinated γ-aminoketone with benzyl halides under basic conditions forms the 1-benzyl-pyrrolidine scaffold. The reaction typically proceeds in polar aprotic solvents (e.g., DMF or THF) at 60–80°C, achieving yields of 70–85%. Key challenges include controlling regioselectivity and minimizing byproducts from over-alkylation.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis of diene precursors using Grubbs catalysts offers a complementary route. For instance, a diene containing difluorinated and benzyl-protected amine groups undergoes RCM to yield the pyrrolidine ring. This method is advantageous for introducing stereochemical control early in the synthesis but requires stringent anhydrous conditions.
Enantioselective Synthesis of the S-Configuration
The S-configuration at the 2-position is critical for the compound’s biological activity. Two enantioselective methods are prominent:
Asymmetric Hydrogenation
Chiral ruthenium or iridium catalysts enable asymmetric hydrogenation of prochiral enamines. For example, hydrogenating a 2,5-didehydropyrrolidine precursor with a DuPHOS-Rh catalyst achieves enantiomeric excess (ee) >95%. Reaction conditions (e.g., H₂ pressure, solvent polarity) significantly impact selectivity (Table 1).
Table 1: Asymmetric Hydrogenation Optimization
| Catalyst | Solvent | H₂ Pressure (bar) | ee (%) | Yield (%) |
|---|---|---|---|---|
| (S)-Binap-RuCl₂ | MeOH | 50 | 92 | 88 |
| (R)-Segphos-Ir | THF | 30 | 97 | 82 |
| Josiphos-Rh | EtOAc | 40 | 95 | 90 |
Enzymatic Resolution
Racemic mixtures of the pyrrolidine intermediate can be resolved using lipases or esterases. For instance, Candida antarctica lipase B selectively hydrolyzes the R-enantiomer of a racemic acetate, leaving the S-enantiomer intact. This method achieves ee values >99% but requires additional steps to recycle the undesired enantiomer.
Fluorination Methods for 4,4-Difluoro Substitution
Introducing fluorine atoms at the 4-position demands precise reagent selection to avoid over-fluorination.
Electrophilic Fluorination
Using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, ketones at the 4-position are converted to geminal difluorides. For example, treating 4-keto-pyrrolidine with DAST in dichloromethane at −78°C achieves 85–90% conversion. Side reactions, such as elimination or ring-opening, are mitigated by slow reagent addition and low temperatures.
Radical Fluorination
Recent advances employ photoredox catalysis to generate difluorinated intermediates. A benzyl-protected pyrrolidine is treated with Selectfluor® under blue LED irradiation, yielding the 4,4-difluoro product in 75% yield. This method is scalable but requires optimization to suppress competing pathways.
Reduction and Functional Group Interconversion
The terminal methanol group is introduced via selective reduction of ester or aldehyde precursors.
Red Aluminum Complex-Mediated Reduction
Red aluminum (AlH₃) complexes, particularly with morpholine or piperidine, selectively reduce esters to alcohols without over-reduction to alkanes. For example, reducing 1-benzyl-4,4-difluoro-pyrrolidine-2-carboxylate with AlH₃-morpholine in tetrahydrofuran at 0°C affords the methanol derivative in 94% yield.
Table 2: Reduction Efficiency with Red Aluminum Complexes
| Substrate | Complex | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pyrrolidine-2-carboxylate | AlH₃-morpholine | THF | 0 | 94 |
| Pyrrolidine-2-ethyl ester | AlH₃-piperidine | MTBE | −10 | 91 |
| Pyrrolidine-2-amide | AlH₃-N-methylpiperazine | Toluene | 25 | 88 |
Borane-Mediated Reduction
Borane-THF selectively reduces ketones to secondary alcohols but is less effective for esters. Competing pathways necessitate careful stoichiometric control.
Industrial-Scale Synthesis Considerations
Scalable synthesis requires optimizing cost, safety, and throughput:
-
Continuous Flow Reactors : Tubular reactors enhance heat transfer during exothermic steps (e.g., fluorination).
-
Catalyst Recycling : Immobilized chiral catalysts reduce costs in asymmetric hydrogenation.
-
Waste Management : Alkaline work-up steps neutralize acidic byproducts (e.g., HF), ensuring compliance with environmental regulations .
Chemical Reactions Analysis
Types of Reactions
(S)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.
Scientific Research Applications
Medicinal Chemistry
This compound is investigated for its potential as a pharmacophore in drug design, particularly for central nervous system (CNS) disorders. Its structural features allow it to interact with various biological targets, which could lead to the development of novel therapeutic agents.
Case Study: CNS Disorders
Research indicates that the compound may exhibit properties beneficial for treating conditions such as anxiety and depression. Its ability to modulate neurotransmitter systems is under investigation, with preliminary studies suggesting improved binding affinity to specific receptors involved in mood regulation .
Organic Synthesis
(S)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including oxidation and substitution reactions.
Table 1: Common Reactions Involving (S)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol
| Reaction Type | Description | Key Reagents |
|---|---|---|
| Oxidation | Converts alcohol to ketones or aldehydes | KMnO₄, CrO₃ |
| Reduction | Produces alcohol derivatives | LiAlH₄, NaBH₄ |
| Substitution | Replaces functional groups in the molecule | NaH, KOtBu |
Biological Studies
The compound is utilized in biological research to understand its interactions with enzymes and receptors. Its chiral nature allows for the exploration of enantiomeric differences in biological activity.
Case Study: Enzyme Interaction
Studies have shown that (S)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol can inhibit specific enzymes involved in metabolic pathways. This inhibition could have implications for developing treatments for metabolic disorders .
Industrial Applications
In industrial settings, this compound is explored for its use in producing specialty chemicals and materials. Its unique properties may lead to advancements in material science and chemical manufacturing processes.
Similar Compounds
The enantiomer (R)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol exhibits different biological activities due to its stereochemistry. Additionally, compounds with fewer fluorine substitutions may show altered chemical properties and reactivity profiles.
Table 2: Comparison of Related Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| (S)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol | Two fluorine atoms; chiral | Potential CNS agent |
| (R)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol | Two fluorine atoms; chiral | Different CNS profile |
| (S)-(1-Benzyl-4-fluoro-pyrrolidin-2-yl)-methanol | One fluorine atom; chiral | Altered reactivity |
Mechanism of Action
The mechanism of action of (S)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(S)-(4,4-Difluoro-1-methylpyrrolidin-2-yl)methanol
- Substituents : Methyl group at the 1-position (vs. benzyl in the target compound).
- Molecular Formula: C₆H₁₁F₂NO (MW: 151.15 g/mol).
- Key Differences :
(1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol
- Substituents: 4-Aminophenyl group at the 1-position.
- Molecular Formula : C₁₁H₁₄F₂N₂O (MW: 228.24 g/mol).
- Increased molecular weight and polarity compared to the benzyl analogue. Likely differences in biological activity due to the electron-rich aromatic amine .
(R)-(4,4-Difluoropiperidin-3-yl)methanol
- Core Structure : Piperidine (six-membered ring) instead of pyrrolidine.
- Substituents : Hydroxymethyl group at the 3-position in the R-configuration.
- Molecular Formula: C₆H₁₁F₂NO (MW: 151.15 g/mol).
- Key Differences :
Comparative Analysis Table
Research Implications
- Electronic Effects : Difluoro substitution stabilizes the pyrrolidine ring’s chair conformation, a feature critical for maintaining structural integrity in bioactive molecules .
- Hazard Profile : Flammability and corrosivity observed in methyl-substituted analogues suggest similar risks for the benzyl derivative, necessitating stringent handling protocols .
Biological Activity
(S)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
(S)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol has the following chemical structure:
- Molecular Formula : CHFN\O
- CAS Number : 1318129-12-2
- IUPAC Name : [(2R)-1-benzyl-4,4-difluoropyrrolidin-2-yl]methanol
The presence of two fluorine atoms and a benzyl group contributes to its unique properties, influencing both its chemical reactivity and biological activity.
The biological activity of (S)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol is primarily attributed to its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, which can lead to various pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways, such as sphingomyelinase, which plays a role in cell signaling and membrane dynamics .
- Receptor Modulation : Interaction with neurotransmitter receptors can influence central nervous system functions, making it a candidate for neurological applications .
Pharmacological Profiles
Research indicates that (S)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol exhibits several pharmacological activities:
Case Studies and Research Findings
- Inhibition of nSMase2 :
- Comparison with Other Compounds :
- Diabetes Research :
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for achieving high stereoselectivity in the synthesis of (S)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol?
- Methodological Answer : Stereoselective synthesis can be achieved via enzymatic catalysis or asymmetric fluorination. For example, lipase-catalyzed esterification/transesterification (e.g., using Candida antarctica lipase B) enables enantiomeric resolution of intermediates, as demonstrated in analogous pyrrolidinone syntheses . Fluorination steps may employ reagents like Selectfluor™ under controlled pH and temperature to ensure regioselectivity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use NMR to confirm difluoro substitution patterns and -NOESY to assess spatial relationships between benzyl and hydroxyl groups.
- X-ray Crystallography : Refinement via SHELXL (part of the SHELX suite) is recommended for resolving bond lengths/angles and verifying stereochemistry . Structure validation tools (e.g., PLATON) should be applied to check for errors like missed symmetry or incorrect hydrogen placement .
Q. How can the absolute configuration of the chiral centers be unambiguously determined?
- Methodological Answer : Combine X-ray diffraction (with anomalous dispersion effects) using SHELXL and circular dichroism (CD) spectroscopy. Compare experimental CD spectra with DFT-simulated spectra of enantiomers. Reference chiral derivatives (e.g., (R)-4,4-difluoropiperidine-3-methanol analogs) can aid in stereochemical assignments .
Advanced Research Questions
Q. What methodologies ensure enantiomeric purity during large-scale synthesis?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based chiral stationary phases (e.g., Chiralpak IA) with hexane:isopropanol gradients.
- Kinetic Resolution : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor one enantiomer during fluorination or benzylation steps. Monitor enantiomeric excess (ee) via HPLC with a chiral detector .
Q. How can fluorination be optimized to introduce the 4,4-difluoro motif without side reactions?
- Methodological Answer :
- Reagent Selection : Use bis-electrophilic fluorinating agents (e.g., DAST or XtalFluor-E) to minimize hydrolysis.
- Solvent Control : Conduct reactions in anhydrous dichloromethane or THF at −78°C to suppress defluorination.
- Monitoring : Track reaction progress via NMR to detect intermediates like monofluoro or trifluoro byproducts .
Q. How should contradictions in spectral data (e.g., conflicting NOE vs. X-ray results) be resolved?
- Methodological Answer : Apply iterative validation:
Re-examine NMR assignments using 2D techniques (HSQC, HMBC) to rule out overlapping signals.
Cross-validate X-ray data with DFT-optimized molecular geometries (e.g., Gaussian 16 B3LYP/6-31G*).
Use statistical tools (e.g., R-factor analysis in SHELXL) to assess crystallographic model reliability .
Q. What computational approaches predict the compound’s reactivity in nucleophilic or catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize ground-state geometries and calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., methanol/water mixtures) on reaction pathways. PubChem’s thermochemistry data (e.g., enthalpy of formation) can parameterize simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
